molecular formula C7H2ClFIN B8492610 2-Chloro-6-fluoro-4-iodobenzonitrile

2-Chloro-6-fluoro-4-iodobenzonitrile

Cat. No. B8492610
M. Wt: 281.45 g/mol
InChI Key: SPBFQZJKXOTHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2ClFIN and its molecular weight is 281.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-fluoro-4-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-4-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-fluoro-4-iodobenzonitrile

Molecular Formula

C7H2ClFIN

Molecular Weight

281.45 g/mol

IUPAC Name

2-chloro-6-fluoro-4-iodobenzonitrile

InChI

InChI=1S/C7H2ClFIN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H

InChI Key

SPBFQZJKXOTHNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-amino-2-chloro-6-fluorobenzonitrile (3.55 g, 20.8 mmol), sulfuric acid (3.33 ml, 62.4 mmol), water (30 ml) and MeCN (100 ml) was added slowly a solution of sodium nitrite (1.58 g, 22.9 mmol) in water (10 ml). A solution of potassium iodide (6.91 g, 41.6 mmol) in water (10 ml) was added slowly while maintaining temperature of the reaction mixture below 10° C. After being stirred at RT for 2 h, the reaction was quenched by adding water (100 ml) and concentrating the mixture to about half of the original volume. The mixture was extracted with DCM (3×150 ml), and combined organic fractions were dried over Na2SO4 and evaporated to yield 4.77 g, (81%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 8.06 (dd, 1H), 8.08 (m, 1H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.91 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
81%

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